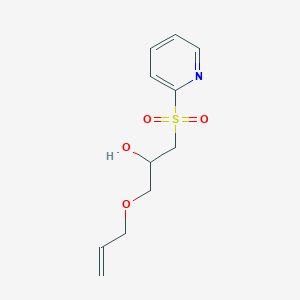![molecular formula C18H15N3O2S B5973377 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5973377.png)
2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide, also known as MMB-TZB, is a novel compound that has received significant attention in recent years due to its potential therapeutic applications. MMB-TZB is a thiazole-based compound that has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
作用機序
The mechanism of action of 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been reported to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its high purity and yield. The synthesis method for 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been reported to yield high purity and high yield of the compound. Another advantage of using 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide is its versatility in various biological assays. 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to possess a variety of biological activities, making it a useful tool in various research fields. However, one limitation of using 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain assays.
将来の方向性
There are several future directions for the research on 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide. One direction is to further investigate its mechanism of action and signaling pathways involved in its biological activities. Another direction is to explore its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, future research could focus on optimizing the synthesis method for 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide to improve its purity and yield.
合成法
The synthesis of 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide involves the condensation of 4-methoxybenzaldehyde and 2-aminothiazole in the presence of acetic acid. The resulting Schiff base is then reduced using sodium borohydride to yield 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide. This synthesis method has been reported to yield high purity and high yield of 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide.
科学的研究の応用
2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has also been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-14-8-6-13(7-9-14)12-20-16-5-3-2-4-15(16)17(22)21-18-19-10-11-24-18/h2-12H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKULHYSUBMDHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)

![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5973313.png)
![2-(1-(2,2-dimethylpropyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5973319.png)
![3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B5973326.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B5973351.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5973356.png)

![methyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5973385.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5973392.png)
![2-[4-(methylthio)phenyl]-4(3H)-quinazolinone](/img/structure/B5973398.png)
![6-(4-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5973401.png)
![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)